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Compound of Interest

Compound Name:
1,4-Dicyano-2-

(trifluoromethoxy)benzene

Cat. No.: B062900 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-Dicyano-2-
(trifluoromethoxy)benzene, a fluorinated aromatic compound of increasing interest in

medicinal chemistry and materials science. This document details its chemical properties,

provides a list of known synonyms, and outlines a general synthetic approach.

Chemical Identity and Synonyms
Systematic Name: 1,4-Dicyano-2-(trifluoromethoxy)benzene

CAS Number: 175278-16-7

This compound is also known by several other names, which are crucial for comprehensive

literature and database searches.

Synonyms:

2-(Trifluoromethoxy)terephthalonitrile

2-(Trifluoromethoxy)benzene-1,4-dicarbonitrile
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A summary of the key physical and chemical properties of 1,4-Dicyano-2-
(trifluoromethoxy)benzene is presented in the table below. These properties are essential for

its handling, storage, and application in experimental settings.

Property Value

Molecular Formula C₉H₃F₃N₂O

Molecular Weight 212.13 g/mol

Melting Point 79 °C

Boiling Point 282 °C

Density 1.42 g/cm³

Flash Point 125 °C

The Role of the Trifluoromethoxy Group in Drug
Design
The trifluoromethoxy (-OCF₃) group is a valuable substituent in modern drug design due to its

unique electronic properties and metabolic stability.[1] It is a strong electron-withdrawing group,

which can significantly influence the acidity or basicity of nearby functional groups, thereby

affecting a molecule's interaction with its biological target.[2] Furthermore, the trifluoromethoxy

group is highly lipophilic, which can enhance a drug candidate's ability to cross cell membranes

and improve its pharmacokinetic profile.[3] Its resistance to metabolic degradation often leads

to a longer half-life in the body.[2] Benzonitrile derivatives, in general, are versatile

intermediates in the synthesis of a wide range of biologically active molecules.[2]

Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 1,4-Dicyano-2-
(trifluoromethoxy)benzene is not readily available in the public domain, a general synthetic

strategy can be inferred from related preparations of fluorinated benzonitrile derivatives. The

following represents a plausible, generalized approach.

General Synthetic Protocol for 4-Halophenoxy-2-trifluoromethyl Benzonitriles:
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This procedure is adapted from a general method for the synthesis of related compounds and

should be optimized for the specific synthesis of 1,4-Dicyano-2-(trifluoromethoxy)benzene.

Step 1: Nucleophilic Aromatic Substitution

A suitable starting material, such as a dihalo- or nitro-substituted benzene derivative, would

undergo a nucleophilic aromatic substitution reaction with a source of the trifluoromethoxy

group.

Reaction: A di-substituted benzene (e.g., 2,5-dichlorobenzonitrile) is reacted with a

trifluoromethoxide source (e.g., potassium trifluoromethoxide) in a suitable polar aprotic

solvent (e.g., DMF, NMP).

Conditions: The reaction is typically carried out at an elevated temperature, and the progress

is monitored by an appropriate analytical technique such as thin-layer chromatography (TLC)

or gas chromatography-mass spectrometry (GC-MS).

Work-up: Upon completion, the reaction mixture is cooled and partitioned between an

organic solvent and water. The organic layer is washed, dried, and concentrated under

reduced pressure. The crude product is then purified by column chromatography or

recrystallization.

Step 2: Cyanation

If the starting material does not already contain two cyano groups, a cyanation reaction would

be necessary. The Rosenmund-von Braun reaction is a classic method for this transformation.

Reaction: The trifluoromethoxy-substituted aryl halide is reacted with a cyanide source, such

as copper(I) cyanide, in a high-boiling polar solvent like DMF or NMP.

Conditions: The reaction typically requires high temperatures (150-200 °C) and is carried out

under an inert atmosphere.

Work-up: After cooling, the reaction mixture is treated with a solution of ferric chloride and

hydrochloric acid to decompose the copper complexes. The product is then extracted into an

organic solvent, washed, dried, and purified.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b062900?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b062900?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Logical Workflow for Synthesis
The synthesis of 1,4-Dicyano-2-(trifluoromethoxy)benzene can be conceptualized as a multi-

step process starting from a readily available benzene derivative. The following diagram

illustrates a logical workflow for its preparation.

Starting Benzene Derivative
(e.g., Dihalo- or Nitro-substituted)

Nucleophilic Aromatic Substitution
(Introduction of -OCF3 group)

Trifluoromethoxy-substituted Benzene Intermediate

Cyanation Reaction
(Introduction of -CN groups)

Purification
(Chromatography/Recrystallization)

1,4-Dicyano-2-(trifluoromethoxy)benzene

Click to download full resolution via product page

Caption: A logical workflow for the synthesis of 1,4-Dicyano-2-(trifluoromethoxy)benzene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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